molecular formula C18H16N2S B14154836 1-(3-Methylphenyl)-3-naphthalen-1-ylthiourea CAS No. 22937-98-0

1-(3-Methylphenyl)-3-naphthalen-1-ylthiourea

Cat. No.: B14154836
CAS No.: 22937-98-0
M. Wt: 292.4 g/mol
InChI Key: OACYRDDHQHRQLQ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group attached to a naphthalene ring and a 3-methylphenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-naphthalen-1-ylthiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 1-naphthylamine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-naphthalen-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(3-Methylphenyl)-3-naphthalen-1-ylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-naphthalen-1-ylthiourea
  • 1-(3-Methoxyphenyl)-3-naphthalen-1-ylthiourea
  • 1-(4-Fluorophenyl)-3-naphthalen-1-ylthiourea

Uniqueness

1-(3-Methylphenyl)-3-naphthalen-1-ylthiourea is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its analogs.

Properties

CAS No.

22937-98-0

Molecular Formula

C18H16N2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C18H16N2S/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21)

InChI Key

OACYRDDHQHRQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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